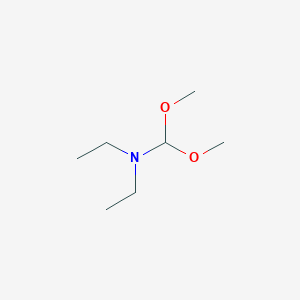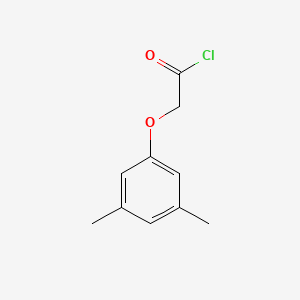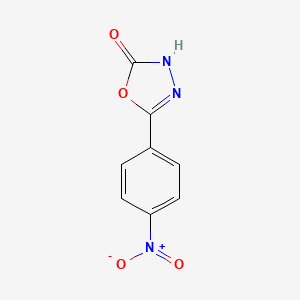![molecular formula C8H8N2O B1316495 6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 80862-08-4](/img/structure/B1316495.png)
6-methoxy-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
6-Methoxy-1H-pyrrolo[3,2-c]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been reported in the literature . The starting reagents in the first stage of the synthesis were 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and 1,2-dibromoethane .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a methoxy group attached .Chemical Reactions Analysis
This compound is an inhibitor of cellular RNA polymerase II and has been shown to inhibit the replication of hepatitis B virus in vitro . This drug also selectively inhibits the activity of Gapdh, which is an enzyme necessary for the synthesis of DNA .Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.16 . It is a solid at room temperature and should be stored in a dry, inert atmosphere .Wirkmechanismus
Target of Action
The primary target of 6-methoxy-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway . This pathway includes downstream signaling such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with a low molecular weight, like this compound, would be an appealing lead compound beneficial to subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent activities against FGFR1, 2, and 3 .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-methoxy-1H-pyrrolo[3,2-c]pyridine in laboratory experiments has a number of advantages. For example, this compound is a relatively inexpensive compound and is easily synthesized in the laboratory. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively non-polar compound, which makes it difficult to dissolve in water or other polar solvents. Additionally, this compound is a relatively small molecule, which makes it difficult to study its interactions with large proteins.
Zukünftige Richtungen
The potential future directions for 6-methoxy-1H-pyrrolo[3,2-c]pyridine research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the use of this compound in drug discovery and development, as well as its potential use in the treatment of various diseases. Additionally, further research could be conducted into the use of this compound in the study of enzyme inhibition and enzyme-inhibitor interactions. Finally, further research could be conducted into the use of this compound in the study of the structure and function of various proteins, such as G-protein coupled receptors.
Wissenschaftliche Forschungsanwendungen
6-methoxy-1H-pyrrolo[3,2-c]pyridine is widely used in scientific research applications, such as drug discovery and development. It has been used as a ligand to study the structure and function of various proteins, including G-protein coupled receptors. It has also been used in the study of enzyme inhibition and enzyme-inhibitor interactions. Additionally, this compound has been used as a substrate to study the mechanism of action of various enzymes.
Safety and Hazards
The safety data sheet for 6-Methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
6-Methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of tubulin polymerization, which is essential for cell division and mitosis . This interaction occurs through binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation. Additionally, this compound has been found to interact with various kinases, including MPS1, a key regulator of the spindle assembly checkpoint .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting the activity of kinases such as MPS1, which is overexpressed in many cancers . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to mitotic arrest and subsequent apoptosis in cancer cells. Additionally, this compound inhibits the kinase activity of MPS1 by stabilizing its inactive conformation, preventing ATP and substrate binding . This inhibition disrupts the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a key role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, the compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles through post-translational modifications or binding to targeting signals . These localization patterns are essential for the compound’s ability to disrupt microtubule dynamics and induce apoptosis.
Eigenschaften
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYHZMQGTQOAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511793 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80862-08-4 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)





![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)
